1-[5-(Trifluoromethyl)thiophen-3-yl]ethan-1-amine
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Overview
Description
“1-[5-(Trifluoromethyl)thiophen-3-yl]ethan-1-amine” is a chemical compound with the CAS Number: 1522268-74-1 . It has a molecular weight of 195.21 and its IUPAC name is 1-(5-(trifluoromethyl)thiophen-3-yl)ethan-1-amine . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8F3NS/c1-4(11)5-2-6(12-3-5)7(8,9)10/h2-4H,11H2,1H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical and Chemical Properties Analysis
The compound is a liquid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Materials Science and Electroluminescence
Star-Shaped Single-Polymer Systems with Simultaneous RGB Emission: The synthesis of a three-armed star-shaped single-polymer system demonstrating saturated white electroluminescence and amplified spontaneous emission (ASE) properties. This system illustrates the potential of thiophene derivatives in advanced material applications for optoelectronic devices (Liu et al., 2016).
Catalytic Synthesis
Copper-Catalyzed Stereospecific C–S Coupling Reaction: A protocol for synthesizing highly enantiopure benzylic thioethers, showcasing the versatility of thiophene derivatives like 1-(thiophen-2-yl)ethanamine in catalytic synthesis (Jiang et al., 2018).
Photoinitiated Polymerization
LED-Induced Polymerization Using Star-Shaped Tris(4-(thiophen-2-yl)phenyl)amine Derivatives: Development of photoinitiators for radical and cationic polymerizations under visible light, demonstrating the role of thiophene derivatives in photopolymerization processes (Zhang et al., 2015).
Chemical Synthesis
A Convenient Approach Towards 2- and 3-Aminobenzo[b]thiophenes: Outlines a simple, efficient one-pot synthesis method for 3-aminobenzo[b]thiophenes, highlighting the utility of thiophene derivatives in chemical synthesis (Androsov et al., 2010).
Bioisostere Research
Difluoromethyl Bioisostere: Investigating the "Lipophilic Hydrogen Bond Donor" Concept: This study explores the potential of difluoromethyl groups as bioisosteres for hydroxyl, thiol, or amine groups, providing insights into the design of drugs containing thiophene derivatives (Zafrani et al., 2017).
Safety and Hazards
The compound is associated with several hazard statements including H227, H302, H312, H314, H332, H335 . These codes correspond to various hazards such as flammability, harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, and may cause respiratory irritation .
Properties
IUPAC Name |
1-[5-(trifluoromethyl)thiophen-3-yl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3NS/c1-4(11)5-2-6(12-3-5)7(8,9)10/h2-4H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKOXNNWMJOSQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC(=C1)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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